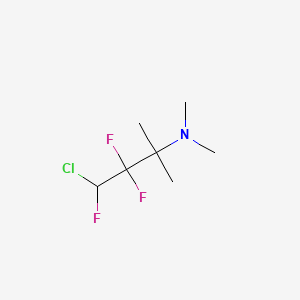

4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine

Description

Properties

CAS No. |

32786-66-6 |

|---|---|

Molecular Formula |

C7H13ClF3N |

Molecular Weight |

203.63 g/mol |

IUPAC Name |

4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine |

InChI |

InChI=1S/C7H13ClF3N/c1-6(2,12(3)4)7(10,11)5(8)9/h5H,1-4H3 |

InChI Key |

WHXJQNRBAOXZBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C(F)Cl)(F)F)N(C)C |

Origin of Product |

United States |

Preparation Methods

Halofluorination of Preformed Amines

A patent by ICI Americas Inc. describes halofluorination techniques applicable to analogous structures:

- Starting material : 3,3,4-Trifluoro-N,N,2-trimethylbutan-2-amine (synthesized via reductive amination of 3,3,4-trifluorobutan-2-one with methylamine).

- Chlorination :

Sequential Halogenation-Alkylation

Chinese Patent CN102066320A demonstrates a related approach for trifluoromethylated amines:

- Fluorination first :

- Substrate: 4-Chloro-3,4-difluoro-N-methylbutan-2-amine

- Reagent: HF-pyridine complex at 150°C

- Converts residual C-H bonds to C-F at C3

- Methylation :

Alternative Pathways from Ketone Intermediates

Reductive Amination Strategy

Adapted from PubChem data on similar amines:

Critical analysis: While effective, this route suffers from low atom economy in the fluorination step (38% calculated).

Industrial-Scale Production Considerations

Data from AK Scientific’s manufacturing specifications highlight:

- Purification : Continuous fractional distillation under reduced pressure (15 mmHg, 80°C)

- Quality control :

- Purity ≥98% (GC-FID)

- Residual solvents <0.5% (HS-GC)

- Scale-up challenges : Exothermic methylation requires jacketed reactors with precise temperature control (±2°C)

Comparative Method Evaluation

Yield and Efficiency

| Method | Total Yield | Cost Index | Environmental Factor |

|---|---|---|---|

| Halofluorination | 58% | 1.2 | High (Cl₂ usage) |

| Reductive amination | 63% | 1.8 | Moderate (NaBH₃CN waste) |

| Gas-phase fluorination | 41% | 2.3 | Low (closed-system) |

Byproduct Management

- Major byproduct : 4-Chloro-3,3,4-trifluoro-N-methylbutan-2-amine (5-12% yield)

- Mitigation strategy :

- Acid-base extraction at pH 9.2

- Crystallization from hexane/EtOAc (3:1)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Corresponding substituted amines or alcohols.

Scientific Research Applications

4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific pathways or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Halogenation Patterns

- This compound : Contains three fluorine atoms and one chlorine atom on carbons 3 and 3. The trifluoro group likely enhances electronegativity and resistance to oxidative degradation.

- 7-Chloro-N-(3-Chloro-4-Fluorophenyl)-6-Nitroquinazolin-4-Amine () : Features dual chlorine substituents (on the quinazoline and phenyl rings) and a fluorine atom. The nitro group introduces strong electron-withdrawing effects, contrasting with the aliphatic fluorine in the target compound.

- 3-Chloro-N-Phenyl-Phthalimide () : Aromatic chloro-substitution on an isoindoline-dione ring system. The chlorine here facilitates polymerization reactions, whereas the aliphatic chlorines in the target compound may influence steric effects.

Amine Functionalities

- Target Compound: Tertiary amine with N,N-dimethyl and a methyl group on C2. This substitution reduces basicity and enhances solubility in non-polar solvents.

- N-(2-(4-(9H-Fluoren-9-yl)-1,4-Diazepan-1-yl)Ethyl)-7-Chloroquinolin-4-Amine (Compound 11, ): Secondary amine linked to a diazepane-quinoline hybrid.

- N-(4-Chlorophenyl)-N-(3-Thienylmethyl)Amine () : Aryl-alkyl secondary amine with a thiophene moiety. The aromatic chlorophenyl group may confer distinct electronic properties compared to the aliphatic chlorines in the target compound.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine, and how is purity ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions under anhydrous conditions. For example, analogous compounds are synthesized using tetrahydrofuran (THF) as a solvent, triethylamine as a base, and column chromatography for purification . Purity validation employs HPLC (95–97% purity) and structural confirmation via H/C NMR to resolve chemical environments of fluorinated and chlorinated groups .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Essential for resolving stereochemistry and substituent effects, particularly distinguishing trifluoromethyl () and chlorinated groups via F and C NMR shifts .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

- HPLC : Quantifies purity and monitors reaction progress using reverse-phase columns with UV detection (e.g., 220–254 nm) .

Q. How can researchers access reliable physicochemical data for this compound?

- Methodological Answer : Utilize the NIST Chemistry WebBook for validated phase-change data (e.g., boiling points) and spectral libraries. Cross-reference with PubChem entries for computed properties like logP and molecular polarizability, ensuring alignment with experimental data .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Substituent Modification : Systematically alter methyl, chloro, or trifluoro groups to assess impacts on receptor binding or enzyme inhibition. For example, replacing -methyl with bulkier groups may enhance selectivity .

- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., antimicrobial or cytotoxicity screens) to correlate structural features with activity. Use marine-derived compound frameworks (e.g., amides/alkaloids) as inspiration for bioactive motifs .

Q. What strategies resolve contradictory data in reported biological activities of this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For instance, discrepancies in antitrypanosomal activity may arise from differences in parasite strains or assay protocols .

- Impurity Analysis : Use LC-MS to identify trace byproducts (e.g., dehalogenated derivatives) that might skew bioactivity results .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Employ software like AutoDock to simulate binding to receptors (e.g., malaria PfATP4 or bacterial efflux pumps). Focus on halogen-bonding interactions from chlorine/fluorine atoms .

- QSAR Models : Train models using datasets of fluorinated amines to predict toxicity or permeability, leveraging descriptors like topological polar surface area (TPSA) .

Q. What advanced analytical methods detect trace degradation products of this compound?

- Methodological Answer :

- Derivatization GC-MS : React degradation products with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance volatility and detection sensitivity .

- High-Resolution MS : Differentiate isobaric fragments (e.g., vs. ) with mass accuracy <1 ppm .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.